molecular formula C12H13BrO2 B2981799 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid CAS No. 1439900-31-8

2-[1-(3-Bromophenyl)cyclobutyl]acetic acid

Cat. No.: B2981799
CAS No.: 1439900-31-8
M. Wt: 269.138
InChI Key: NSOLDZCHFTXWDM-UHFFFAOYSA-N
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Description

2-[1-(3-Bromophenyl)cyclobutyl]acetic acid is an organic compound with the molecular formula C12H13BrO2 It is characterized by a cyclobutane ring substituted with a 3-bromophenyl group and an acetic acid moiety

Scientific Research Applications

2-[1-(3-Bromophenyl)cyclobutyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

2-[1-(3-Bromophenyl)cyclobutyl]acetic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the 3-Bromophenyl Group: The 3-bromophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Bromophenyl)cyclobutyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid
  • 2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid
  • 2-[1-(3-Methylphenyl)cyclobutyl]acetic acid

Uniqueness

2-[1-(3-Bromophenyl)cyclobutyl]acetic acid is unique due to the presence of the bromine atom in the 3-position of the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(3-bromophenyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-10-4-1-3-9(7-10)12(5-2-6-12)8-11(14)15/h1,3-4,7H,2,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOLDZCHFTXWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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